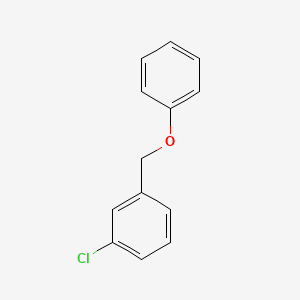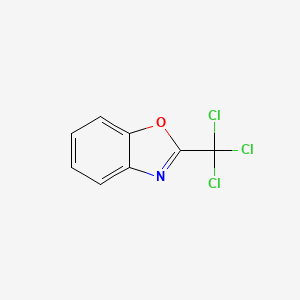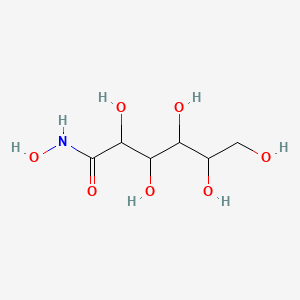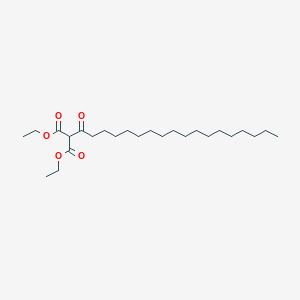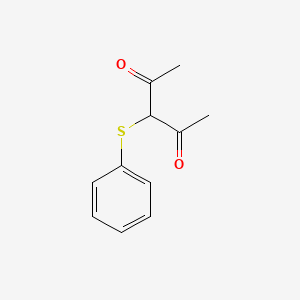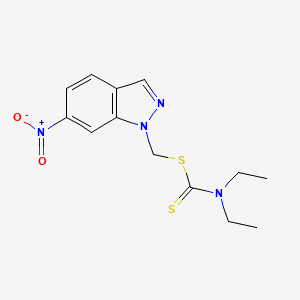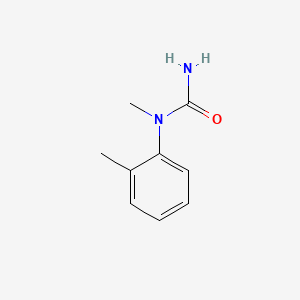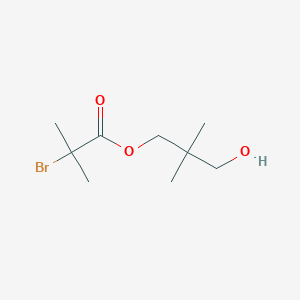
3-Hydroxy-2,2-dimethylpropyl 2-bromo-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2,2-dimethylpropyl 2-bromo-2-methylpropanoate is an organic compound with the molecular formula C9H17BrO3 and a molecular weight of 253.13 g/mol . It is also known by its IUPAC name, propanoic acid, 2-bromo-2-methyl-, 3-hydroxy-2,2-dimethylpropyl ester . This compound is characterized by the presence of a bromine atom and a hydroxyl group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,2-dimethylpropyl 2-bromo-2-methylpropanoate typically involves the esterification of 3-hydroxy-2,2-dimethylpropanol with 2-bromo-2-methylpropanoic acid . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-2,2-dimethylpropyl 2-bromo-2-methylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions are used to oxidize the hydroxyl group.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2,2-dimethylpropyl 2-bromo-2-methylpropanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound is used in the preparation of polymers and copolymers through radical polymerization techniques.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a building block for drug development.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2,2-dimethylpropyl 2-bromo-2-methylpropanoate involves its reactivity towards nucleophiles and oxidizing agents. The bromine atom acts as a leaving group in substitution reactions, allowing the formation of new carbon-nucleophile bonds . The hydroxyl group can undergo oxidation to form carbonyl compounds, which can further participate in various chemical transformations . The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxyethyl 2-Bromo-2-methylpropanoate: This compound is similar in structure but contains an ethyl group instead of a dimethylpropyl group.
3-Hydroxy-2,2-dimethylpropyl Methacrylate: This compound has a methacrylate group instead of a bromo group.
Isopropyl 2-Bromo-2-methylpropanoate: This compound contains an isopropyl group instead of a dimethylpropyl group.
Uniqueness
3-Hydroxy-2,2-dimethylpropyl 2-bromo-2-methylpropanoate is unique due to the presence of both a hydroxyl group and a bromine atom, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in organic synthesis, making it a valuable intermediate in the preparation of various compounds .
Eigenschaften
CAS-Nummer |
25109-70-0 |
|---|---|
Molekularformel |
C9H17BrO3 |
Molekulargewicht |
253.13 g/mol |
IUPAC-Name |
(3-hydroxy-2,2-dimethylpropyl) 2-bromo-2-methylpropanoate |
InChI |
InChI=1S/C9H17BrO3/c1-8(2,5-11)6-13-7(12)9(3,4)10/h11H,5-6H2,1-4H3 |
InChI-Schlüssel |
RWDSUHMFUVJFIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CO)COC(=O)C(C)(C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


